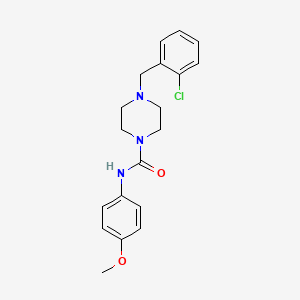![molecular formula C18H21BrN2S B5380162 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects are mediated through the binding of the compound to specific receptors and enzymes in the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine include the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects have been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high purity and high yield, as well as its potential applications in the development of drugs for the treatment of neurological disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. These include the development of more potent and selective compounds that target specific receptors and enzymes, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential applications in other areas of scientific research, such as cancer research and drug discovery.
Conclusion:
In conclusion, 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects make it a potential candidate for the development of drugs for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new drugs and treatments for various diseases and conditions.
合成方法
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 5-bromo-2-thiophenemethanol and 4-(3-phenyl-2-propen-1-yl)piperazine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects make it a potential candidate for the development of drugs for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2S/c19-18-9-8-17(22-18)15-21-13-11-20(12-14-21)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYAIKNUAGENFY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)

![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)


![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)